molecular formula C18H22O2 B8822251 (3-methylphenyl) adamantane-1-carboxylate CAS No. 73599-99-2

(3-methylphenyl) adamantane-1-carboxylate

Cat. No.: B8822251
CAS No.: 73599-99-2
M. Wt: 270.4 g/mol
InChI Key: DYVRJWFCGLMSCP-UHFFFAOYSA-N
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Description

(3-methylphenyl) adamantane-1-carboxylate is a chemical compound with the molecular formula C18H22O2 It is an ester derivative of adamantanecarboxylic acid and m-tolyl alcohol This compound is known for its unique structural properties, which include the adamantane framework, a highly stable and rigid structure

Properties

CAS No.

73599-99-2

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(3-methylphenyl) adamantane-1-carboxylate

InChI

InChI=1S/C18H22O2/c1-12-3-2-4-16(5-12)20-17(19)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3

InChI Key

DYVRJWFCGLMSCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl) adamantane-1-carboxylate typically involves the esterification of 3-adamantanecarboxylic acid with m-tolyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of (3-methylphenyl) adamantane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-methylphenyl) adamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohols.

    Substitution: The aromatic ring of the m-tolyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-adamantanecarboxylic acid and m-tolyl carboxylic acid.

    Reduction: Formation of 3-adamantanemethanol and m-tolyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(3-methylphenyl) adamantane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-methylphenyl) adamantane-1-carboxylate involves its interaction with specific molecular targets and pathways. The adamantane framework provides a rigid and stable structure that can interact with various enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-ADAMANTANECARBOXYLIC ACID, m-TOLYL ESTER
  • 2-ADAMANTANECARBOXYLIC ACID, m-TOLYL ESTER
  • 3-ADAMANTANECARBOXYLIC ACID, p-TOLYL ESTER

Uniqueness

(3-methylphenyl) adamantane-1-carboxylate is unique due to the specific positioning of the m-tolyl group, which influences its chemical reactivity and potential applications. The adamantane framework provides exceptional stability, making it a valuable compound for various scientific and industrial applications.

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